Cas no 911218-02-5 ((1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol)
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 3-chloro-4-fluoro-α-methyl-, (αS)-
- (1S)-1 -(3-CHLORO-4-FLUOROPHENYL)ETHAN-1 -OL
- (S)-1-(3-Chloro-4-fluorophenyl)ethan-1-ol
- (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
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- MDL: MFCD18339539
- Inchi: 1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1
- InChI Key: RGGSPHGSOUBBIC-YFKPBYRVSA-N
- SMILES: [C@H](C1C=CC(F)=C(Cl)C=1)(O)C
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-82099-0.05g |
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol |
911218-02-5 | 95.0% | 0.05g |
$155.0 | 2025-02-21 | |
| Enamine | EN300-82099-0.1g |
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol |
911218-02-5 | 95.0% | 0.1g |
$232.0 | 2025-02-21 | |
| Enamine | EN300-82099-0.25g |
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol |
911218-02-5 | 95.0% | 0.25g |
$331.0 | 2025-02-21 | |
| Enamine | EN300-82099-0.5g |
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol |
911218-02-5 | 95.0% | 0.5g |
$524.0 | 2025-02-21 | |
| Enamine | EN300-82099-1.0g |
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol |
911218-02-5 | 95.0% | 1.0g |
$671.0 | 2025-02-21 | |
| Enamine | EN300-82099-2.5g |
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol |
911218-02-5 | 95.0% | 2.5g |
$1315.0 | 2025-02-21 | |
| Enamine | EN300-82099-5.0g |
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol |
911218-02-5 | 95.0% | 5.0g |
$1945.0 | 2025-02-21 | |
| Enamine | EN300-82099-10.0g |
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol |
911218-02-5 | 95.0% | 10.0g |
$2884.0 | 2025-02-21 | |
| Ambeed | A1135686-1g |
(1S)-1-(3-Chloro-4-fluorophenyl)ethan-1-ol |
911218-02-5 | 95% | 1g |
$484.0 | 2025-04-15 | |
| Ambeed | A1135686-5g |
(1S)-1-(3-Chloro-4-fluorophenyl)ethan-1-ol |
911218-02-5 | 95% | 5g |
$1405.0 | 2025-04-15 |
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol Suppliers
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
Recent Advances in the Study of (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS: 911218-02-5)
In recent years, (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS: 911218-02-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol serves as a crucial intermediate in the synthesis of various bioactive compounds, particularly those targeting central nervous system (CNS) disorders and infectious diseases. The compound's unique structural features, including the presence of both chloro and fluoro substituents on the phenyl ring, contribute to its enhanced binding affinity and metabolic stability, making it a valuable scaffold in drug discovery.
A study published in the Journal of Medicinal Chemistry (2023) explored the asymmetric synthesis of (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol using novel biocatalytic approaches. The researchers employed engineered ketoreductases to achieve high enantioselectivity (>99% ee) and yield (92%) under mild reaction conditions. This green chemistry approach not only improved the efficiency of production but also reduced the environmental impact compared to traditional chemical synthesis methods. The study's findings highlight the potential of biocatalysis in scaling up the production of this key intermediate for pharmaceutical applications.
Another significant development involves the application of (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol in the synthesis of potent γ-aminobutyric acid (GABA) receptor modulators. Research conducted at several academic institutions demonstrated that derivatives of this compound exhibit remarkable selectivity for α5-containing GABAA receptors, which are implicated in cognitive disorders such as Alzheimer's disease. The lead compound derived from this scaffold showed promising results in preclinical models, improving cognitive function without the sedative effects typically associated with non-selective GABA modulators.
From a pharmacological perspective, recent pharmacokinetic studies have revealed favorable properties of (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol derivatives. The presence of the fluorine atom significantly enhances membrane permeability and metabolic stability, while the chiral center at the 1-position contributes to target specificity. These characteristics make the compound particularly attractive for the development of CNS-targeted therapeutics, where blood-brain barrier penetration is often a major challenge.
In the realm of infectious disease research, (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol has emerged as a key building block for novel antiviral agents. A 2024 study published in Antimicrobial Agents and Chemotherapy reported the development of potent inhibitors of viral polymerases using this scaffold. The researchers systematically modified the hydroxyl group and aromatic ring to optimize binding to conserved regions of viral enzymes, resulting in compounds with broad-spectrum activity against several RNA viruses.
Looking forward, the versatility of (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol continues to inspire innovative applications in drug discovery. Current research efforts are focusing on leveraging this scaffold for the development of targeted protein degraders (PROTACs) and covalent inhibitors. The compound's well-defined stereochemistry and ease of functionalization make it particularly suitable for these emerging therapeutic modalities. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is poised to remain a valuable tool in the medicinal chemist's arsenal for years to come.
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